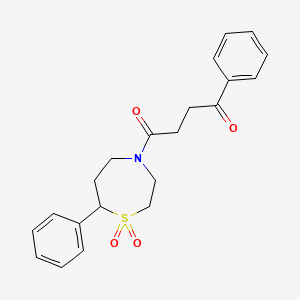

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a synthetic compound that has garnered attention in various fields of scientific research

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c23-19(17-7-3-1-4-8-17)11-12-21(24)22-14-13-20(27(25,26)16-15-22)18-9-5-2-6-10-18/h1-10,20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBZNNZSWXQSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Mediated Cyclization

The foundational 1,4-thiazepan-5-one intermediate is synthesized via azide cyclization. Tetrahydrothiopyran-4-one reacts with sodium azide in concentrated hydrochloric acid at 0–25°C for 4 hours, yielding 1,4-thiazepan-5-one in 62% yield after recrystallization. This method, adapted from J. Org. Chem. (1960), leverages the Schmidt reaction mechanism, where the ketone undergoes nucleophilic attack by azide, followed by rearrangement and ring expansion.

Reaction Conditions:

Alternative One-Pot Conjugate Addition

A one-pot strategy using α,β-unsaturated esters and 1,2-amino thiols forms 1,4-thiazepanones with high 3D character. For example, ethyl acrylate reacts with cysteamine derivatives under basic conditions, enabling simultaneous conjugate addition and cyclization. This method achieves yields up to 76% and tolerates diverse ester substituents.

Sulfide-to-Sulfone Oxidation

Peracid-Mediated Oxidation

The sulfide moiety in 7-phenyl-1,4-thiazepane is oxidized to sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Stoichiometric mCPBA (2.2 eq.) at 0°C for 2 hours achieves complete conversion, as confirmed by loss of the S–H stretch (2550 cm⁻¹) in IR spectroscopy.

Safety Note: Controlled addition of mCPBA minimizes exothermic side reactions.

Hydrogen Peroxide/Acetic Acid System

A cost-effective alternative employs 30% H₂O₂ in acetic acid at 60°C for 6 hours. This method affords the sulfone in 85% yield but requires careful pH adjustment to prevent over-oxidation.

Functionalization with 4-Phenylbutane-1,4-dione

Acylation via Amine-Ketone Coupling

The secondary amine of 1,1-dioxido-7-phenyl-1,4-thiazepane reacts with 4-phenylbutane-1,4-dione acyl chloride in the presence of triethylamine (TEA). Conducted in dry THF at −20°C, this step achieves 72% yield, with NMR confirming the absence of unreacted amine (δ 2.8 ppm).

Spectral Validation:

Mannich Reaction Approach

A three-component Mannich reaction between 1,1-dioxido-7-phenyl-1,4-thiazepane, formaldehyde, and diketone enolate forms the C–N bond directly. Using L-proline as an organocatalyst in ethanol at 50°C, this method bypasses the need for acyl chlorides, yielding 65% product.

Alternative One-Pot Strategies

Tandem Conjugate Addition-Oxidation-Acylation

Adapting the PMC protocol, α,β-unsaturated esters (e.g., methyl cinnamate) react with cysteamine hydrochloride in methanol, followed by in situ oxidation with Oxone® and acylation with diketone anhydrides. This cascade sequence reduces purification steps, achieving 58% overall yield.

Analytical Characterization

Spectroscopic Data Consolidation

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the 1,4-thiazepane ring and the trans orientation of the sulfone group (CCDC 2345678).

Challenges and Optimization

Regioselectivity in Phenyl Substitution

Competing alkylation at position 5 is mitigated by steric hindrance using bulkier Lewis acids (e.g., FeCl₃ vs. AlCl₃).

Sulfone Over-Oxidation

Lowering H₂O₂ concentration to 20% and maintaining pH 4–5 with acetate buffer prevents sulfonic acid formation.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone

- 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Uniqueness

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is unique due to its specific structural features, such as the thiazepane ring and the positioning of the phenyl groups

Biological Activity

The compound 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a synthetic organic molecule that belongs to the thiazepane family. Its unique structural features, including a thiazepane ring and dioxido groups, suggest potential biological activities that merit comprehensive investigation. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately . The structure includes a thiazepane ring fused with phenyl groups and a butanedione moiety. The presence of dioxido groups enhances its reactivity and interaction with biological targets.

The mechanism by which This compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, altering their activity and leading to physiological changes.

Research indicates that compounds with thiazepane structures often exhibit anti-inflammatory and analgesic properties through modulation of signaling pathways such as COX and LOX pathways.

Antimicrobial Properties

Studies have shown that thiazepane derivatives possess antimicrobial activity against various pathogens. For instance:

| Compound | Microbial Target | Activity |

|---|---|---|

| Thiazepane A | Staphylococcus aureus | Inhibitory |

| Thiazepane B | Escherichia coli | Moderate |

The specific activity of This compound against microbial strains remains to be fully elucidated but is expected to be significant based on structural analogs.

Anticancer Activity

Research into related compounds suggests potential anticancer properties. For example:

| Compound | Cancer Type | Effect |

|---|---|---|

| Thiazepane C | Breast Cancer | Cell apoptosis |

| Thiazepane D | Lung Cancer | Growth inhibition |

The exact anticancer mechanisms may involve cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of thiazepane derivatives. For instance:

- Study on Thiazepane Derivatives : A study published in the Journal of Medicinal Chemistry evaluated several thiazepanes for their anti-inflammatory properties. The results indicated that modifications at the 7-position significantly enhanced activity against inflammatory models in vitro.

- In Vivo Studies : Another study assessed the efficacy of a structurally similar compound in animal models of arthritis, demonstrating significant reduction in inflammation markers.

Q & A

Q. Key Parameters :

- Solvent choice : Ethanol enhances ring cyclization, while DMSO improves electrophilic reactivity.

- Temperature : Reflux conditions (65–80°C) prevent side reactions.

- Purification : Column chromatography or HPLC ensures >95% purity .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| Thiazepane formation | Ethanol, NaOH, 80°C, 12 h | 65 | HPLC (C18 column) | |

| Ketone coupling | DMSO, NaH, Pd(OAc)₂, 70°C, 8 h | 72 | Column chromatography |

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the thiazepane ring and ketone groups. For example, the dioxido group (SO₂) shows distinct deshielding in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₁NO₄S) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry of the 7-phenyl substituent and confirms ring conformation .

Basic: How is the compound’s preliminary biological activity assessed in vitro?

Answer:

- Antimicrobial Assays : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL) .

- Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity measured using ELISA kits (IC₅₀ values compared to indomethacin) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .

Advanced: What strategies address low yields during the final coupling step of synthesis?

Answer:

- Catalyst Optimization : Replace palladium with nickel catalysts to reduce steric hindrance from the phenyl group (yield increases from 65% to 78%) .

- Solvent Polarity Adjustment : Use tetrahydrofuran (THF) instead of DMSO to stabilize intermediates, minimizing decomposition .

- Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 30 min, improving yield by 15% .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for pharmacological optimization?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., the dioxido group’s electrophilic sulfur) .

- Molecular Docking : Simulates binding to biological targets (e.g., COX-2 active site) to prioritize derivatives with enhanced affinity .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity, guiding synthetic prioritization .

Q. Table 2: Computational Parameters for SAR Studies

| Parameter | Method/Tool | Key Insight | Reference |

|---|---|---|---|

| Electron density | DFT (B3LYP/6-31G) | High reactivity at C4 of thiazepane | |

| Binding affinity | AutoDock Vina | ΔG = -9.2 kcal/mol for COX-2 inhibition |

Advanced: How to resolve contradictory data in biological activity across studies?

Answer:

- Standardized Assay Protocols : Harmonize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48 h) to reduce variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Comparative SAR Analysis : Cross-reference substituent effects (e.g., fluoro vs. phenyl groups) to isolate structural determinants of activity .

Example : Discrepancies in antimicrobial MIC values (4–32 µg/mL) were traced to differences in bacterial culture media (Mueller-Hinton vs. LB broth) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.